molecular formula C18H15BF4S B13469666 4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide

4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide

Cat. No.: B13469666
M. Wt: 350.2 g/mol
InChI Key: QECLTQCVSCVOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide is a chemical compound with the molecular formula C18H15BF4S It is a member of the thiopyran family, characterized by a sulfur atom in the heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide typically involves the reaction of 4-methyl-2,6-diphenylthiopyran with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as benzene or alcohols, and the reaction is often facilitated by the presence of oxygen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, alcohols, and benzene. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions include benzoic acid, benzoylacetic acid ester, and various substituted thiopyran derivatives .

Scientific Research Applications

4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiopyran ring plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules . The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,6-diphenyl-1lambda4-thiopyran-1-ylium,tetrafluoroboranuide is unique due to the presence of the tetrafluoroboranuide group, which imparts specific chemical and physical properties. This makes it particularly valuable in certain applications where other thiopyran derivatives may not be suitable .

Properties

Molecular Formula

C18H15BF4S

Molecular Weight

350.2 g/mol

IUPAC Name

4-methyl-2,6-diphenylthiopyrylium;tetrafluoroborate

InChI

InChI=1S/C18H15S.BF4/c1-14-12-17(15-8-4-2-5-9-15)19-18(13-14)16-10-6-3-7-11-16;2-1(3,4)5/h2-13H,1H3;/q+1;-1

InChI Key

QECLTQCVSCVOIR-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=[S+]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.